Boc-Ser(Fmoc-Lys(Boc))-OH
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Overview
Description
Boc-Ser(Fmoc-Lys(Boc))-OH: is a compound used in peptide synthesis. It is a derivative of serine and lysine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine is protected by both a fluorenylmethyloxycarbonyl (Fmoc) group and a Boc group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect amino acids during the synthesis process, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Fmoc-Lys(Boc))-OH involves multiple steps. Initially, serine is protected with a Boc group to form Boc-Serine. Lysine is protected with an Fmoc group at the alpha-amino group and a Boc group at the epsilon-amino group to form Fmoc-Lys(Boc). These protected amino acids are then coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-Ser(Fmoc-Lys(Boc))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Chemistry: Boc-Ser(Fmoc-Lys(Boc))-OH is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of serine and lysine residues in a controlled manner, facilitating the study of peptide structure and function .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences that can target diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It allows for the efficient synthesis of high-purity peptides, which are essential for drug development and manufacturing .
Mechanism of Action
The mechanism of action of Boc-Ser(Fmoc-Lys(Boc))-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc protecting groups prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Boc-Ser(Boc)-OH: A similar compound where serine is protected by two Boc groups.
Fmoc-Lys(Fmoc)-OH: A similar compound where lysine is protected by two Fmoc groups.
Uniqueness: Boc-Ser(Fmoc-Lys(Boc))-OH is unique due to its dual protection strategy, which allows for selective deprotection and precise peptide synthesis. This dual protection is particularly useful in synthesizing peptides with complex sequences and structures .
Properties
Molecular Formula |
C34H45N3O10 |
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Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C34H45N3O10/c1-33(2,3)46-30(41)35-18-12-11-17-26(29(40)44-20-27(28(38)39)37-32(43)47-34(4,5)6)36-31(42)45-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-27H,11-12,17-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,39)/t26-,27-/m0/s1 |
InChI Key |
JIFZBQLSRQAYDL-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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